

Acecarbromal: A Technical Guide to Molecular Weight and Empirical Formula Determination

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acecarbromal

Cat. No.: B1665409

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the molecular weight and empirical formula of **Acecarbromal**, a sedative and hypnotic drug. The document outlines the fundamental physicochemical properties, details the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Data Presentation

The fundamental molecular properties of **Acecarbromal** are summarized in the table below. This information is critical for dose calculations, formulation development, and quality control in a pharmaceutical setting.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₅ BrN ₂ O ₃	[1] [2] [3] [4] [5]
Molecular Weight	279.13 g/mol	[1] [2] [3] [4] [5]
Empirical Formula	C ₉ H ₁₅ BrN ₂ O ₃	[1] [2] [3] [4] [5]
Percent Composition	C: 38.73%, H: 5.42%, Br: 28.63%, N: 10.04%, O: 17.20%	[3]

Experimental Protocols

The determination of the empirical and molecular formulas of a compound like **Acecarbromal** relies on a combination of elemental analysis and molecular weight determination techniques.

Determination of Empirical Formula via Combustion Analysis

The empirical formula, representing the simplest whole-number ratio of atoms in a compound, is experimentally determined using combustion analysis.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Methodology:

- Sample Preparation: A precisely weighed sample of **Acecarbromal** is placed in a combustion tube.
- Combustion: The sample is heated to a high temperature in the presence of excess oxygen, leading to complete combustion. The carbon in the sample is converted to carbon dioxide (CO_2), and the hydrogen is converted to water (H_2O). The nitrogen content is typically determined in a separate analysis by converting it to nitrogen gas (N_2). The bromine content can be determined by subsequent titration or ion chromatography after absorption in a suitable solution.
- Absorption and Measurement: The combustion products are passed through a series of absorption tubes. One tube contains a substance that absorbs water (e.g., magnesium perchlorate), and another absorbs carbon dioxide (e.g., sodium hydroxide). The mass of each absorption tube is measured before and after the combustion to determine the mass of water and carbon dioxide produced.
- Calculation of Elemental Masses:
 - The mass of carbon is calculated from the mass of CO_2 .
 - The mass of hydrogen is calculated from the mass of H_2O .
 - The mass of nitrogen is determined from the volume of N_2 gas produced.

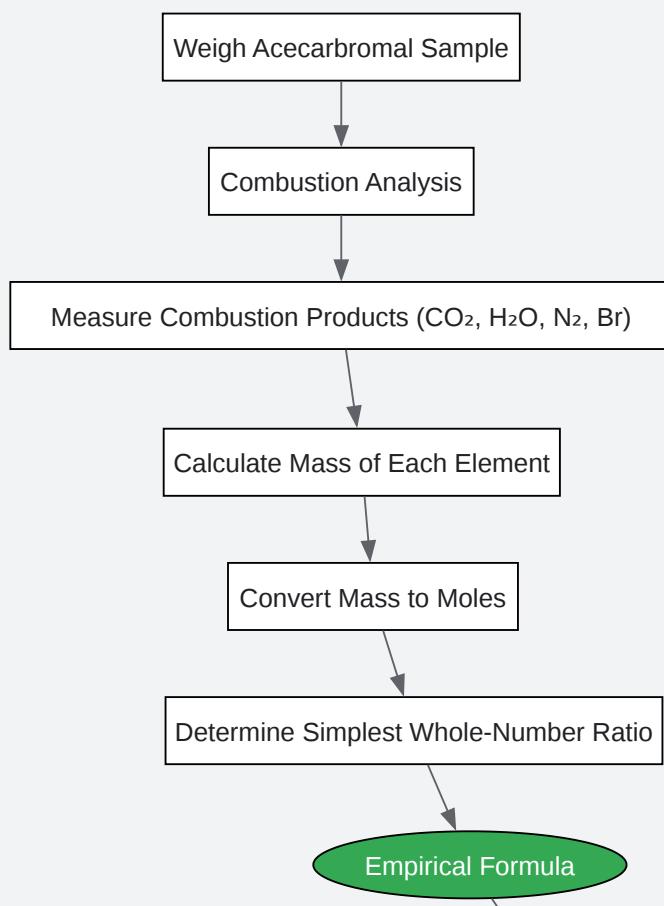
- The mass of bromine is determined by titration.
- The mass of oxygen is typically determined by subtracting the masses of all other elements from the initial sample mass.
- Conversion to Moles: The mass of each element is converted to moles by dividing by its respective molar mass.[9]
- Determination of the Simplest Ratio: The number of moles of each element is divided by the smallest number of moles calculated. This gives the molar ratio of the elements.
- Empirical Formula: The resulting numbers are rounded to the nearest whole numbers to obtain the subscripts for the empirical formula.

Determination of Molecular Weight via Mass Spectrometry

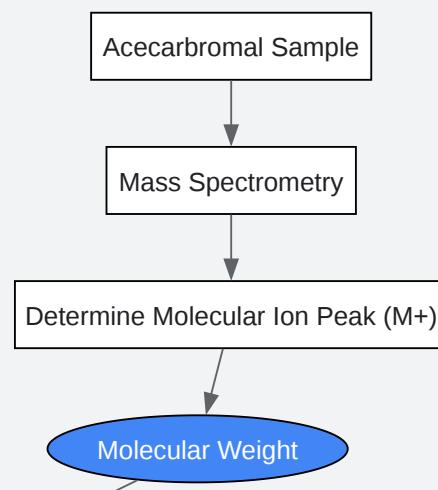
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions and is a primary method for determining the molecular weight of a compound with high accuracy.[10]

Methodology:

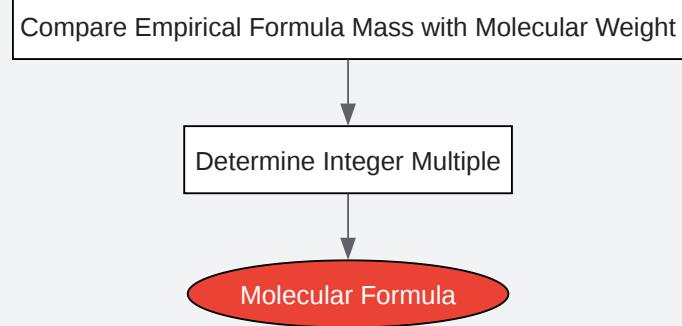
- Ionization: A sample of **Acecarbromal** is introduced into the mass spectrometer and is ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
- Acceleration: The resulting ions are accelerated by an electric field.
- Deflection: The accelerated ions then pass through a magnetic field, which deflects them. The degree of deflection is dependent on the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ions.
- Detection: A detector measures the abundance of ions at each mass-to-charge ratio.
- Mass Spectrum: The output is a mass spectrum, which plots ion intensity versus mass-to-charge ratio. The peak with the highest mass-to-charge ratio often corresponds to the


molecular ion (M^+), from which the molecular weight can be determined.

Visualization of Experimental Workflow


The following diagram illustrates the logical workflow for the determination of the empirical and molecular formulas of a chemical compound like **Acecarbromal**.

Workflow for Empirical and Molecular Formula Determination


Empirical Formula Determination

Molecular Weight Determination

Final Molecular Formula Determination

[Click to download full resolution via product page](#)

Workflow for determining the empirical and molecular formulas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acecarbromal - Wikipedia [en.wikipedia.org]
- 2. Acetylcarbromal [webbook.nist.gov]
- 3. Acecarbromal [drugfuture.com]
- 4. KEGG DRUG: Acecarbromal [genome.jp]
- 5. acetyl carbromal | 77-66-7 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]
- 9. youtube.com [youtube.com]
- 10. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]
- To cite this document: BenchChem. [Acecarbromal: A Technical Guide to Molecular Weight and Empirical Formula Determination]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665409#acecarbromal-molecular-weight-and-empirical-formula-determination>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com